molecular formula C9H7N3O3 B233624 2-hydroxy-5-(4H-1,2,4-triazol-4-yl)benzoic acid

2-hydroxy-5-(4H-1,2,4-triazol-4-yl)benzoic acid

Cat. No. B233624
M. Wt: 205.17 g/mol
InChI Key: VDGBIHLDEYQKCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-hydroxy-5-(4H-1,2,4-triazol-4-yl)benzoic acid, also known as HTB, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent.

Mechanism of Action

The exact mechanism of action of 2-hydroxy-5-(4H-1,2,4-triazol-4-yl)benzoic acid is not fully understood, but it is believed to involve the inhibition of several signaling pathways involved in inflammation and cancer. 2-hydroxy-5-(4H-1,2,4-triazol-4-yl)benzoic acid has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of inflammatory cytokines. 2-hydroxy-5-(4H-1,2,4-triazol-4-yl)benzoic acid also inhibits the activity of COX-2, an enzyme involved in the production of prostaglandins, which are known to promote inflammation and cancer growth.
Biochemical and Physiological Effects
2-hydroxy-5-(4H-1,2,4-triazol-4-yl)benzoic acid has been shown to have several biochemical and physiological effects, including the inhibition of inflammatory cytokine production, the reduction of cancer cell growth and proliferation, and the improvement of cognitive function. 2-hydroxy-5-(4H-1,2,4-triazol-4-yl)benzoic acid has also been shown to have antioxidant properties, which can protect cells from oxidative stress and damage.

Advantages and Limitations for Lab Experiments

One advantage of 2-hydroxy-5-(4H-1,2,4-triazol-4-yl)benzoic acid is its relatively low toxicity, which makes it a promising candidate for further development as a therapeutic agent. However, 2-hydroxy-5-(4H-1,2,4-triazol-4-yl)benzoic acid's solubility in aqueous solutions is limited, which can make it difficult to administer in vivo. Additionally, more research is needed to fully understand the pharmacokinetics and pharmacodynamics of 2-hydroxy-5-(4H-1,2,4-triazol-4-yl)benzoic acid.

Future Directions

There are several potential future directions for research on 2-hydroxy-5-(4H-1,2,4-triazol-4-yl)benzoic acid. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of 2-hydroxy-5-(4H-1,2,4-triazol-4-yl)benzoic acid. Another area of interest is the investigation of 2-hydroxy-5-(4H-1,2,4-triazol-4-yl)benzoic acid's potential as a treatment for other inflammatory and neurodegenerative diseases, such as Parkinson's disease and multiple sclerosis. Finally, further studies are needed to fully understand the mechanism of action of 2-hydroxy-5-(4H-1,2,4-triazol-4-yl)benzoic acid and its potential as a therapeutic agent.

Synthesis Methods

2-hydroxy-5-(4H-1,2,4-triazol-4-yl)benzoic acid can be synthesized through a multistep process starting from 2-hydroxybenzoic acid and 4-amino-1,2,4-triazole. The reaction involves the formation of an amide bond between the carboxylic acid group of 2-hydroxybenzoic acid and the amino group of 4-amino-1,2,4-triazole. The resulting compound is then subjected to hydrolysis to obtain 2-hydroxy-5-(4H-1,2,4-triazol-4-yl)benzoic acid.

Scientific Research Applications

2-hydroxy-5-(4H-1,2,4-triazol-4-yl)benzoic acid has been extensively studied for its potential as an anti-inflammatory and anti-cancer agent. In vitro and in vivo studies have shown that 2-hydroxy-5-(4H-1,2,4-triazol-4-yl)benzoic acid can inhibit the production of inflammatory cytokines and reduce the growth and proliferation of cancer cells. 2-hydroxy-5-(4H-1,2,4-triazol-4-yl)benzoic acid has also been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.

properties

Product Name

2-hydroxy-5-(4H-1,2,4-triazol-4-yl)benzoic acid

Molecular Formula

C9H7N3O3

Molecular Weight

205.17 g/mol

IUPAC Name

2-hydroxy-5-(1,2,4-triazol-4-yl)benzoic acid

InChI

InChI=1S/C9H7N3O3/c13-8-2-1-6(3-7(8)9(14)15)12-4-10-11-5-12/h1-5,13H,(H,14,15)

InChI Key

VDGBIHLDEYQKCU-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1N2C=NN=C2)C(=O)O)O

Canonical SMILES

C1=CC(=C(C=C1N2C=NN=C2)C(=O)O)O

Origin of Product

United States

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